2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol
Description
2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[2-[[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C24H26N4O3/c1-2-31-20-10-8-19(9-11-20)28-16-21(18-6-4-3-5-7-18)22-23(26-17-27-24(22)28)25-12-14-30-15-13-29/h3-11,16-17,29H,2,12-15H2,1H3,(H,25,26,27) |
InChI Key |
ZUPPCZPRJIFAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCOCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and phenyl groups. Key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and ketones.
Substitution Reactions: Introduction of the ethoxyphenyl and phenyl groups is done via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with 2-(2-aminoethoxy)ethanol under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group on the pyrrolopyrimidine core and the ethoxyethanol side chain are primary sites for nucleophilic substitution.
Key Observations:
-
The amino group at position 4 of the pyrrolopyrimidine ring undergoes alkylation or acylation under basic conditions. For example, reactions with acetyl chloride yield N-acetyl derivatives, enhancing solubility in polar solvents.
-
The ethoxy group in the 4-ethoxyphenyl substituent is susceptible to O-dealkylation under acidic conditions (e.g., HBr/AcOH), producing phenolic intermediates.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 80°C | 4-(Methylamino)pyrrolopyrimidine derivative | 72% | |
| O-Dealkylation | HBr (48%), AcOH, reflux | 7-(4-Hydroxyphenyl)-5-phenylpyrrolopyrimidine | 65% | |
| Acylation | AcCl, pyridine, RT | 4-(Acetylamino)pyrrolopyrimidine-ethoxyethanol | 85% |
Oxidation-Reduction Reactions
The ethanol moiety in the side chain and the pyrrolopyrimidine core exhibit redox activity.
Key Findings:
-
Oxidation of the primary alcohol group (ethanol) with Jones reagent (CrO₃/H₂SO₄) yields a carboxylic acid, altering the compound’s polarity.
-
Reduction of the pyrrolopyrimidine ring with NaBH₄ or H₂/Pd-C selectively saturates double bonds, modifying electronic properties.
Table 2: Oxidation-Reduction Pathways
| Reaction | Reagents/Conditions | Product | Impact on Solubility | Reference |
|---|---|---|---|---|
| Alcohol Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 2-(2-{[...]amino}ethoxy)acetic acid | Increased hydrophilicity | |
| Ring Reduction | H₂ (1 atm), Pd/C, EtOH | Dihydropyrrolopyrimidine derivative | Enhanced stability |
Coupling Reactions
The aromatic systems and heterocyclic core participate in cross-coupling reactions, enabling structural diversification.
Notable Examples:
-
Suzuki-Miyaura Coupling: The 5-phenyl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids, introducing substituents for enhanced bioactivity .
-
Buchwald-Hartwig Amination: Functionalization of the pyrrolopyrimidine core with secondary amines improves target binding affinity .
Table 3: Coupling Reaction Parameters
| Coupling Type | Catalyst/Base | Substrate | Yield | Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 4-Bromophenyl boronic acid | 68% | Anticancer analog synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | 55% | Kinase inhibitor design |
Functional Group Transformations
The ethoxyethanol side chain allows for further derivatization:
-
Ether Cleavage: Treatment with BBr₃ in CH₂Cl₂ cleaves the ethoxy group, generating a diol intermediate.
-
Esterification: Reaction with acetic anhydride converts the hydroxyl group to an acetate, modulating pharmacokinetics.
Solvent and Condition Dependence
Reaction outcomes are highly sensitive to solvents and catalysts:
-
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while THF improves coupling reaction yields.
-
Acidic conditions accelerate O-dealkylation but may degrade the pyrrolopyrimidine core.
Scientific Research Applications
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit various biological activities, including:
- Enzyme Inhibition : These compounds often act as enzyme inhibitors, targeting kinases and other enzymes involved in cellular signaling pathways. For instance, they have shown promise in inhibiting protein kinases, which are crucial in cancer progression.
- Anticancer Properties : Studies have suggested that derivatives of pyrrolo[2,3-d]pyrimidines can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death through various pathways.
- Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents.
Case Studies
Several studies have explored the applications of similar compounds:
- Case Study on Anticancer Activity : A study published in the International Journal of Molecular Sciences investigated a related pyrrolo[2,3-d]pyrimidine derivative that inhibited cancer cell proliferation through apoptosis induction. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Enzyme Inhibition Studies : Research highlighted in Bioorganic & Medicinal Chemistry demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives effectively inhibited specific kinases involved in cancer signaling pathways. These findings suggest potential therapeutic applications in targeted cancer therapies .
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of pyrrolo[2,3-d]pyrimidine derivatives against various pathogens. The results indicated significant inhibition zones for several strains, supporting their use as potential antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and altering cellular pathways. This can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- **7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol
- **7-(4-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol
Uniqueness
Compared to similar compounds, 2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C28H29N5O2 |
| Molecular Weight | 465.57 g/mol |
| LogP | 6.1007 |
| Polar Surface Area | 43.057 Ų |
| Hydrogen Bond Acceptors | 6 |
The biological activity of the compound is influenced by its structural components, particularly the pyrrolo[2,3-d]pyrimidine moiety, which has been associated with various therapeutic effects:
- Kinase Inhibition : Compounds with similar structures have shown inhibition of kinases involved in cancer progression, specifically NF-κB inducing kinase (NIK) and other receptor tyrosine kinases .
- Antiproliferative Effects : The compound exhibits antiproliferative activity against several cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia cells), K562 (chronic myeloid leukemia cells), and MCF-7 (human breast cancer cells). The inhibition of cell proliferation is often linked to the induction of apoptosis .
- Cell Signaling Modulation : Research indicates that compounds in this class can modulate cell signaling pathways that are critical for cancer cell survival and proliferation .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives of pyrrolo[2,3-d]pyrimidines against human cancer cell lines. The findings revealed that modifications at certain positions significantly enhanced activity. For instance, compounds with bulky substituents at the 4-position exhibited reduced activity compared to their unsubstituted counterparts .
Study 2: Kinase Inhibition
Another investigation focused on a derivative similar to our compound, which was found to inhibit NIK effectively. This inhibition resulted in decreased interleukin-6 secretion in BEAS-2B cells, suggesting potential applications in inflammatory diseases as well as cancer .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to our target compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrrolo[2,3-d]pyrimidine core of this compound?
- Methodological Answer : The core can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂) to introduce aryl groups. For example, 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine was coupled with a boronate ester (4-aminophenyl derivative) using Pd(OAc)₂ and NaHCO₃ in 2-methyltetrahydrofuran at 100°C . Purification via gradient chromatography (hexane/acetone) yields the product (51%) .
Q. How can the aminoethoxyethanol side chain be introduced while minimizing side reactions?
- Methodological Answer : Use Buchwald-Hartwig amination under nitrogen with a palladium catalyst. For similar compounds, coupling 2-bromoethanol with amines in toluene at 100°C for 2 hours achieved 88% yield. Post-reaction, drying with MgSO₄ and concentration under reduced pressure are critical to isolate intermediates .
Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer : Reverse-phase C18 column chromatography with acetonitrile/water gradients effectively removes polar impurities. For instance, post-coupling reactions were purified using C18 columns, yielding >95% purity . Slurry purification in ethyl acetate can further reduce residual solvents .
Advanced Research Questions
Q. How can crystallographic data be refined to resolve disorder in the pyrrolopyrimidine ring system?
- Methodological Answer : Use SHELXL for high-resolution refinement, applying restraints for disordered regions. For example, in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, disorder in the pyrrolo ring was resolved by refining occupancy factors and using a data-to-parameter ratio >13:1 . Twinned data refinement in SHELX is recommended for accuracy .
Q. How to design structure-activity relationship (SAR) studies to evaluate the role of the ethoxyphenyl substituent?
- Methodological Answer : Systematically replace the ethoxyphenyl group with analogs (e.g., fluorophenyl, methylphenyl) and assess activity. In EGFR inhibitors, fluorophenyl derivatives showed improved metabolic stability, while hydroxymethyl groups enhanced solubility. Use enzymatic assays (IC₅₀) and logP measurements to correlate substituents with activity .
Q. What strategies mitigate metabolic instability of the ethoxyethanol moiety in vivo?
- Methodological Answer : Introduce protective groups (e.g., SEM [(2-trimethylsilyl)ethoxy]methyl) on the ethanol group to reduce Phase I oxidation. For example, SEM-protected pyrrolopyrimidines retained potency while improving microsomal stability (t₁/₂ >2 hours in human liver microsomes) . Alternatively, replace the ethoxy group with a cyclopropylmethoxy analog to sterically hinder metabolism .
Q. How to resolve conflicting NMR data for the aminoethoxyethanol side chain conformation?
- Methodological Answer : Use 2D NOESY to identify spatial proximity between the ethanol hydroxyl and pyrrolopyrimidine NH. For similar compounds, NOE correlations between the ethoxy methyl protons and pyrimidine protons confirmed the side chain orientation . Variable-temperature NMR (e.g., 298–343 K) can assess rotational barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
